Combretastatin A-1 phosphate (tetrasodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Combretastatin A-1 phosphate (tetrasodium) is a prodrug of Combretastatin A-1, a potent microtubule polymerization inhibitor. This compound is derived from the bark of the South African bush willow, Combretum caffrum. It is known for its strong anti-tumor and anti-vascular properties, making it a significant compound in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Combretastatin A-1 phosphate (tetrasodium) involves several steps:
Combretastatin A-1 Synthesis: Combretastatin A-1 is first synthesized by reacting appropriate starting materials under anhydrous conditions in an aprotic polar solvent.
Phosphorylation: The synthesized Combretastatin A-1 is then phosphorylated using dialkyl oxyl phosphoryl chloride or bromine in the presence of an acid-binding agent.
Salification: The resulting Combretastatin A-1 phosphate ester is dissolved in a polar organic solvent to remove radicals, followed by salification with sodium methoxide to obtain the tetrasodium salt
Industrial Production Methods: The industrial production of Combretastatin A-1 phosphate (tetrasodium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, ensuring the efficient utilization of starting materials and minimizing production costs .
Chemical Reactions Analysis
Types of Reactions: Combretastatin A-1 phosphate (tetrasodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Combretastatin A-1 phosphate (tetrasodium) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying microtubule polymerization inhibitors and their mechanisms.
Biology: It is used to study cell division and microtubule dynamics.
Medicine: It is being investigated for its anti-tumor properties and potential use in cancer therapy. .
Industry: It is used in the development of anti-cancer drugs and other therapeutic agents
Mechanism of Action
Combretastatin A-1 phosphate (tetrasodium) exerts its effects by binding to the colchicine-binding site of tubulin, a protein that forms microtubules. This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. As a result, the compound interferes with cell division and induces apoptosis (programmed cell death) in cancer cells. Additionally, it inhibits the Wnt/β-catenin pathway through tubulin depolymerization-mediated AKT deactivation .
Comparison with Similar Compounds
Combretastatin A-1 phosphate (tetrasodium) is part of the combretastatin family, which includes several similar compounds:
Combretastatin A-4: The most potent naturally occurring combretastatin, known for its strong anti-tumor properties.
Combretastatin B-1: Another potent cytotoxic agent with similar mechanisms of action.
Ombrabulin: An analog of Combretastatin A-4, currently being investigated in clinical trials .
Uniqueness: Combretastatin A-1 phosphate (tetrasodium) is unique due to its strong anti-vascular effects, which make it particularly effective in disrupting tumor blood supply. This property distinguishes it from other combretastatins and enhances its potential as an anti-cancer agent .
Properties
Molecular Formula |
C18H18Na4O12P2 |
---|---|
Molecular Weight |
580.2 g/mol |
IUPAC Name |
tetrasodium;[3-methoxy-2-phosphonatooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |
InChI |
InChI=1S/C18H22O12P2.4Na/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3;;;;/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b6-5-;;;; |
InChI Key |
NRKFVEPAQNCYNJ-YGGCHVFLSA-J |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.